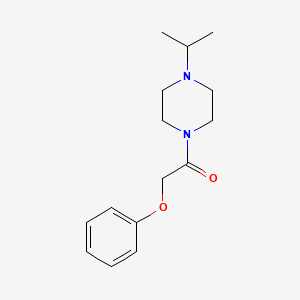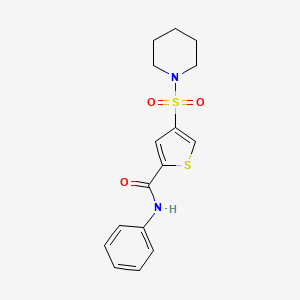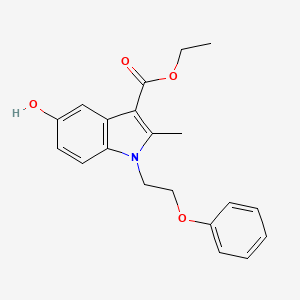
N'-(2-phenylacetyl)cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclopropane derivatives involves innovative methods, such as silver(I)-rhodium(I) cooperative catalysis, which allows for the formation of complex structures through tandem reactions, including cycloadditions and cyclopropane ring openings (Yao et al., 2012). Another approach involves the reaction of thiocarbohydrazide with phenylacetylene derivatives, leading to compounds with significant structural complexity (Dvorko et al., 2008).
Molecular Structure Analysis
Theoretical analyses have explored the conformational preferences of cyclopropane analogues bearing phenyl substituents, revealing the impact of additional phenyl groups on the molecular structure and stability (Casanovas et al., 2003). X-ray crystallography provides insight into the three-dimensional arrangement of molecules, as seen in derivatives of cyclohexanecarboxamide, which can offer parallels to understanding N'-(2-phenylacetyl)cyclopropanecarbohydrazide's structure (Özer et al., 2009).
Chemical Reactions and Properties
Cyclopropane derivatives undergo various chemical reactions, including cyclopropanation, which is critical for the synthesis of functionalized cyclopropanes with high stereoselectivity and enantioselectivity. Such reactions are pivotal for generating compounds with potential pharmaceutical applications (Davies et al., 1996).
Physical Properties Analysis
Investigations into the physical properties of similar compounds, such as their crystal structures and conformational dynamics, help understand how structural variations can influence physical stability and reactivity. For example, studies on phenyl-substituted cyclopropanes reveal how the orientation of phenyl rings affects the cyclopropane ring's stereochemistry, which can be applied to understand the physical properties of N'-(2-phenylacetyl)cyclopropanecarbohydrazide (Bernal et al., 1997).
Applications De Recherche Scientifique
Heterocyclic Synthesis and Antitumor Activities
Cyanoacetylhydrazine derivatives, including N'-(2-chloroacetyl)-2-cyanoacetohydrazide, have been synthesized and used as key synthons for creating new thiophene, pyran, thiazole, and fused heterocyclic derivatives. These compounds exhibited significant antitumor activity against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), showcasing the potential of related compounds for therapeutic applications (R. Mohareb, Nahed N E El-Sayed, M. Abdelaziz, 2012).
Anti-diabetic Agents
Research into indole-based hybrid oxadiazole scaffolds with N-substituted acetamides demonstrated their significant antidiabetic potential via α-glucosidase enzyme inhibition. These compounds, synthesized through sequential chemical transformations, showed low cytotoxicity and effective inhibition potential, suggesting their use as lead molecules for further antidiabetic agent development (M. Nazir et al., 2018).
Role in Programmed Cell Death
N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, exhibits phenotype-specific cytotoxic activity through the induction of programmed cell death (PCD). Its action involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and the production of H2O2, suggesting a mechanism for selective cytotoxicity in sensitive cells (H. Ha et al., 1997).
Biologically Active Cyclopropanes and Cyclopropenes
Cyclopropane derivatives are known for their broad spectrum of biological activities, including antibiotic, antiviral, antifungal, and antitumor effects. Their incorporation into drug compounds enhances these properties, highlighting their importance in the development of new therapeutic agents (J. Salaün*, M. Baird, 1995).
Versatile Applications in Drug Development
The cyclopropyl ring is increasingly used in drug development for its unique structural and electronic features, which contribute to enhancing drug potency and reducing off-target effects. Its incorporation into drug molecules addresses various challenges in drug discovery, underscoring the cyclopropyl fragment's role in the pharmaceutical industry (T. Talele, 2016).
Propriétés
IUPAC Name |
N'-(2-phenylacetyl)cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11(8-9-4-2-1-3-5-9)13-14-12(16)10-6-7-10/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUFSKDSZFNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-phenylacetyl)cyclopropanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)
![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)
![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)
![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

